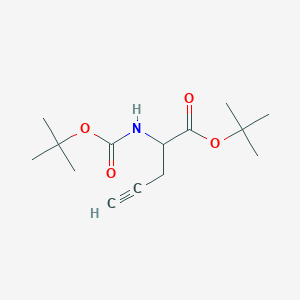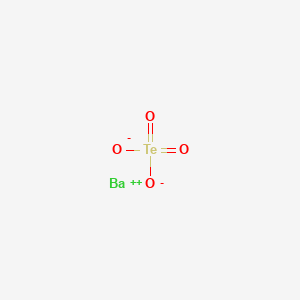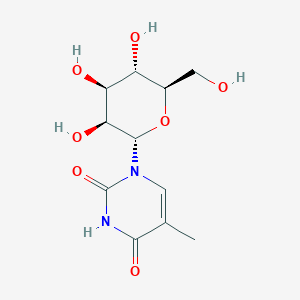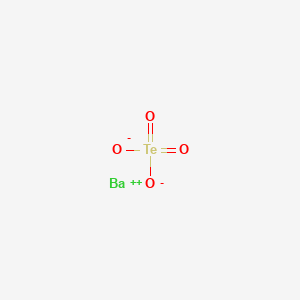![molecular formula C18H18N4S2 B12840312 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine is a complex organic compound characterized by its unique structure, which includes two benzo[d]thiazole rings connected via a hydrazine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine typically involves the condensation of 3-ethylbenzo[d]thiazol-2(3H)-ylidene with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. Catalysts like acetic acid or p-toluenesulfonic acid may be used to facilitate the condensation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzo[d]thiazole rings can undergo electrophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced hydrazine derivatives.
Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism by which 1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to the generation of reactive oxygen species that can induce cell death in cancer cells.
Comparación Con Compuestos Similares
1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine can be compared with other benzo[d]thiazole derivatives, such as:
3-Ethylbenzo[d]thiazol-2(3H)-imine: Similar in structure but lacks the hydrazine linkage, resulting in different chemical and biological properties.
2-Aminobenzo[d]thiazole: Contains an amino group instead of the hydrazine linkage, leading to different reactivity and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives, including this compound.
The uniqueness of this compound lies in its dual benzo[d]thiazole rings connected via a hydrazine linkage, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H18N4S2 |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(Z)-3-ethyl-N-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |
InChI |
InChI=1S/C18H18N4S2/c1-3-21-13-9-5-7-11-15(13)23-17(21)19-20-18-22(4-2)14-10-6-8-12-16(14)24-18/h5-12H,3-4H2,1-2H3/b19-17-,20-18- |
Clave InChI |
CPOBTYJRKAJERX-CLFAGFIQSA-N |
SMILES isomérico |
CCN1/C(=N/N=C/2\SC3=CC=CC=C3N2CC)/SC4=CC=CC=C14 |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)

![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)




![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)



![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
